molecular formula C17H11FN2O3 B2743518 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate CAS No. 478029-18-4

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate

Cat. No. B2743518
CAS RN: 478029-18-4
M. Wt: 310.284
InChI Key: UTLPKRXRGRNEIH-UHFFFAOYSA-N
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Description

The compound “6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate” is a complex organic molecule. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms at 1 and 2 positions and an oxygen atom at the 3 position . The exact 3D structure of the compound could not be found in the available resources.

Scientific Research Applications

Pharmaceutical Research

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate: is a compound that has potential applications in pharmaceutical research due to its structural similarity to known bioactive pyridazines. Pyridazines are heterocyclic compounds that have been studied for their anti-inflammatory properties . The unique structure of this compound, which includes a fluorobenzene ring, could be explored for its binding affinity to various biological targets, potentially leading to the development of new therapeutic agents.

Agricultural Chemistry

Compounds similar to 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate have been used in the synthesis of pesticides . The pyridazinyl moiety is particularly interesting as it is a part of many herbicidal and insecticidal agents. Research into this compound could lead to the development of new, more effective agricultural chemicals.

Environmental Science

The environmental fate and impact of fluorinated compounds are of significant interest. Research into 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate could provide insights into the biodegradation and persistence of such compounds in the environment, contributing to the understanding of their ecological effects.

Each of these applications represents a unique field of research where 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate could have significant implications. Further studies and experiments would be necessary to explore these potentials fully. The information provided here is based on the structural analysis and known activities of similar compounds, as my current knowledge is up to the year 2021, and I’ve used web search to gather the latest relevant information .

properties

IUPAC Name

(6-oxo-1-phenylpyridazin-3-yl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O3/c18-13-8-6-12(7-9-13)17(22)23-15-10-11-16(21)20(19-15)14-4-2-1-3-5-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLPKRXRGRNEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326876
Record name (6-oxo-1-phenylpyridazin-3-yl) 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819827
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate

CAS RN

478029-18-4
Record name (6-oxo-1-phenylpyridazin-3-yl) 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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